N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide
Description
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide (hereafter referred to as Compound 8f) is an amide derivative characterized by a hydroxyphenethylamine backbone linked to a 3-methylbutanoyl group. This compound has been identified in natural plant extracts, such as Cannabis sativa roots, and synthesized for pharmacological studies .
Properties
CAS No. |
921607-20-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H,14,16) |
InChI Key |
WEZYUYBFOZNOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide typically involves the reaction of 4-hydroxyphenylethylamine with 3-methylbutanoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemical Profile
- Chemical Formula : C13H19NO2
- Molecular Weight : 221.29 g/mol
- CAS Number : 921607-20-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide against various pathogens.
Case Study: Antibacterial Activity
A study demonstrated the compound's effectiveness against Leisingera sp. and Vibrio coralliilyticus. The agar diffusion method was employed to evaluate its antibacterial activity, revealing significant inhibition zones compared to ciprofloxacin, a known antibiotic.
| Pathogen | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| Leisingera sp. | 15 | 30 |
| Vibrio coralliilyticus | 12 | 28 |
The results indicate that while this compound exhibits some antibacterial activity, it is less potent than conventional antibiotics .
Potential as a Motilin Receptor Antagonist
The compound has been identified as a potential motilin receptor antagonist, which may have implications in gastrointestinal motility disorders. Motilin is a peptide hormone that stimulates gastrointestinal motility; thus, antagonizing its receptor could provide therapeutic benefits in conditions characterized by excessive motility.
Research Insights
A patent outlines the synthesis and application of phenethylamine derivatives, including this compound, highlighting its role in modulating motilin receptors . This could lead to novel treatments for gastrointestinal diseases.
Synthesis and Structural Analysis
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
- 1H NMR Spectrum : Characteristic peaks corresponding to the aromatic protons and aliphatic protons were observed.
- 13C NMR Spectrum : Distinct carbon signals were detected, confirming the presence of both aromatic and aliphatic carbon environments.
Safety and Toxicological Profile
While the antibacterial properties are promising, understanding the safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments indicate that at certain concentrations, this compound exhibits low toxicity in vitro, but further studies are needed to evaluate its safety in vivo.
Mechanism of Action
The mechanism by which N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The ethyl chain and methylbutanamide moiety can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues from Cluster Analysis
highlights three structurally related compounds isolated from natural sources:
| Compound ID | Structure | Molecular Formula | EI-MS Base Peak (m/z) | Key Fragments (m/z) |
|---|---|---|---|---|
| 8d | N-[2-(4-Hydroxyphenyl)ethyl]butanamide | C₁₂H₁₇NO₂ | 120 (100%) | 107, 77, 71 |
| 8e | N-[2-(4-Hydroxyphenyl)ethyl]-2-methylbutanamide | C₁₃H₁₉NO₂ | 120 (100%) | 102, 57, 85 |
| 8f | N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide | C₁₃H₁₉NO₂ | 120 (100%) | 102, 85, 57 |
Key Observations :
- All three compounds share the hydroxyphenethylamide core, evidenced by the consistent base peak at m/z 120, corresponding to the hydroxyphenethyl fragment.
- Branching differences in the acyl chain (e.g., 2-methyl in 8e vs. 3-methyl in 8f) influence fragmentation patterns. For instance, 8e shows a prominent m/z 102 peak (likely from α-cleavage of the 2-methyl group), while 8f exhibits stronger m/z 85 signals due to γ-cleavage of the 3-methyl chain .
Anti-Inflammatory Analogues with COX-2 Inhibition Potential
identifies (2E,4E)-N-[2-(4-hydroxyphenyl)ethyl]dodeca-2,4-dienamide (referred to as L5) as a potent COX-2 inhibitor with ligand efficiency comparable to diclofenac and ibuprofen.
| Property | Compound 8f | L5 (Dienamide Derivative) |
|---|---|---|
| Acyl Chain | 3-methylbutanoyl (saturated) | Dodeca-2,4-dienoyl (unsaturated) |
| Chain Length | C4 | C12 |
| Key Functional Groups | Hydroxyl, branched alkyl | Conjugated dienes, hydroxyl |
| Proposed Bioactivity | Potential COX-2 inhibition | Confirmed COX-2 inhibition |
Implications :
- The conjugated diene system in L5 likely enhances binding to COX-2’s hydrophobic pocket, whereas 8f’s shorter, saturated chain may reduce affinity.
- The phenolic hydroxyl group in both compounds is critical for hydrogen bonding with COX-2 active sites .
Natural Derivatives from Plant Extracts
Compound 8f and its analogues are prevalent in plant biochemistry. For example:
- Cannabis sativa (): Compound 15, (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide, shares the hydroxyphenethylamide motif but includes an acrylamide group. This structural difference may confer distinct antioxidant or cytotoxic properties.
- Datura metel (): Compound 2, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, features methoxy substitutions that could alter metabolic pathways compared to 8f.
Comparative Bioactivity :
Structural-Activity Relationships :
- Electron-withdrawing groups (e.g., -SO₂, -CF₃) in synthetic derivatives increase binding affinity to enzymes but may reduce bioavailability due to higher polarity.
- Compound 8f’s lack of such substituents suggests a balance between solubility and passive diffusion.
Biological Activity
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide, often referred to as HETB (Hydroxyphenyl Ethyl 3-Methylbutanamide), is a compound that has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
HETB is synthesized through various chemical pathways, often involving the reaction of 4-hydroxyphenethylamine with appropriate acylating agents. The compound exhibits a molecular formula of C13H17NO2 and a molecular weight of approximately 219.28 g/mol. Its structure features a hydroxyl group on the phenyl ring, which is crucial for its biological activity.
Antidiabetic Potential
One of the most significant areas of research surrounding HETB is its role as an inhibitor of carbohydrate-hydrolyzing enzymes, specifically maltase and sucrase. Studies have demonstrated that HETB exhibits potent inhibitory effects on these enzymes, which are critical in glucose metabolism:
- Inhibition Potency : The IC50 values for HETB against sucrase and maltase are reported to be significantly lower than those of standard inhibitors like acarbose and voglibose. For instance, HETB's IC50 for sucrase was found to be approximately 29.96 µM, indicating a strong competitive inhibition mechanism .
- Mechanism of Action : Molecular docking studies have shown that HETB binds effectively to the active sites of maltase and sucrase, forming stable complexes that prevent substrate hydrolysis. This competitive inhibition can help manage postprandial hyperglycemia, making HETB a promising candidate for diabetes management .
Antimicrobial Activity
HETB has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses antibacterial activity against various strains, including Leisingera sp., suggesting potential applications in combating bacterial infections .
Cytotoxic Effects
Research into the cytotoxic effects of HETB has revealed its potential in cancer treatment:
- Cell Line Studies : Preliminary studies have indicated that HETB can induce apoptosis in certain cancer cell lines, although specific IC50 values and detailed mechanisms remain under investigation. The compound's structural similarity to other known anticancer agents may contribute to its activity .
Data Summary
The following table summarizes key findings regarding the biological activities of HETB:
| Activity Type | Target/Effect | IC50 Value (µM) | Notes |
|---|---|---|---|
| Sucrase Inhibition | Competitive inhibitor | 29.96 | Stronger than acarbose and voglibose |
| Maltase Inhibition | Competitive inhibitor | 26.75 | Significant potential for diabetes management |
| Antibacterial Activity | Against Leisingera sp. | Not specified | Demonstrated efficacy in vitro |
| Cytotoxicity | Cancer cell lines (various) | Not specified | Induces apoptosis; further studies needed |
Case Studies and Research Findings
- Diabetes Management : A study highlighted the effectiveness of HETB in reducing blood glucose levels in diabetic models by inhibiting carbohydrate digestion . This suggests that HETB could be developed into a therapeutic agent for diabetes.
- Antimicrobial Research : Another investigation into the antibacterial properties of HETB showed promising results against specific bacterial strains, supporting its potential use as an antimicrobial agent .
- Cytotoxicity Studies : Ongoing research is assessing the impact of HETB on various cancer cell lines, exploring its mechanisms of action and potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
